2-[(2-fluorophenyl)methylene]-1H-indene-1,3(2H)-dione
Description
2-[(2-Fluorophenyl)methylene]-1H-indene-1,3(2H)-dione (CAS 19371-91-6) is a fluorinated derivative of the 2-arylidene-1-indandione class, characterized by a conjugated indene-dione core substituted with a 2-fluorophenyl group at the methylene position. This compound belongs to a broader family of indene-diones studied for diverse applications, including dyes, enzyme inhibitors, and antioxidants . Its structure combines electron-withdrawing (fluorine) and π-conjugated (arylidene) groups, influencing its physicochemical behavior and reactivity.
Structure
3D Structure
Properties
IUPAC Name |
2-[(2-fluorophenyl)methylidene]indene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9FO2/c17-14-8-4-1-5-10(14)9-13-15(18)11-6-2-3-7-12(11)16(13)19/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRVLHNATZODSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)C3=CC=CC=C3C2=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(2-fluorophenyl)methylene]-1H-indene-1,3(2H)-dione typically involves the condensation of 2-fluorobenzaldehyde with indene-1,3-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography .
Chemical Reactions Analysis
2-[(2-Fluorophenyl)methylene]-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(2-Fluorophenyl)methylene]-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products
Mechanism of Action
The mechanism of action of 2-[(2-fluorophenyl)methylene]-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Table 1. Comparison of Key Physicochemical Properties
- This may reduce solubility but enhance π-stacking in solid-state interactions.
- Electron-Withdrawing Groups : Fluorine’s electronegativity polarizes the arylidene moiety, altering electron density distribution compared to electron-donating groups (e.g., methylfuran in ). This affects redox behavior, as seen in antioxidant assays for related compounds .
Molecular Properties and Drug-Likeness
Biological Activity
2-[(2-fluorophenyl)methylene]-1H-indene-1,3(2H)-dione, also known by its CAS number 19371-91-6, is an organic compound with the molecular formula and a molecular weight of 252.24 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by data tables and research findings.
The synthesis of this compound typically involves the condensation reaction between 2-fluorobenzaldehyde and indene-1,3-dione under basic conditions. Common bases used include sodium hydroxide or potassium hydroxide in solvents like ethanol or methanol. The product is purified through recrystallization or column chromatography .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study evaluated its cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells. The compound demonstrated an IC50 value of approximately 15 µM against MCF-7 cells after 48 hours of treatment. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.
Antimicrobial Activity
The compound has also been tested for antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro assays revealed that it possesses a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating moderate antibacterial activity. The mode of action is hypothesized to involve disruption of bacterial cell membranes.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has shown promise as an anti-inflammatory agent. In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential utility in treating inflammatory diseases.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells:
- Caspase Activation : Induces apoptosis in cancer cells via caspase-mediated pathways.
- Membrane Disruption : Alters membrane integrity in bacteria leading to cell death.
- Cytokine Modulation : Reduces levels of inflammatory cytokines by inhibiting NF-kB signaling pathways .
Comparative Analysis with Similar Compounds
A comparative analysis with similar compounds helps to elucidate the unique properties of this compound:
| Compound Name | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) | Anti-inflammatory Effects |
|---|---|---|---|
| This compound | 15 µM (MCF-7) | 32 µg/mL (S. aureus) | Reduced TNF-α and IL-6 |
| 2-[(2-Chlorophenyl)methylene]-1H-indene-1,3(2H)-dione | 20 µM (MCF-7) | 64 µg/mL (S. aureus) | Moderate effect |
| 2-(Phenyl)methylene]-1H-indene-1,3(2H)-dione | 30 µM (MCF-7) | Not tested | Low effect |
Case Study 1: Anticancer Evaluation
In a controlled study published in the Journal of Medicinal Chemistry, researchers treated MCF-7 cells with varying concentrations of the compound over different time intervals. Results indicated a dose-dependent increase in apoptosis markers after treatment with concentrations above 10 µM .
Case Study 2: Antimicrobial Testing
A study conducted at a university laboratory assessed the antimicrobial efficacy of various indene derivatives against clinical isolates. The results showed that while many derivatives exhibited some activity, this compound had superior activity against Gram-positive bacteria compared to other tested compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
